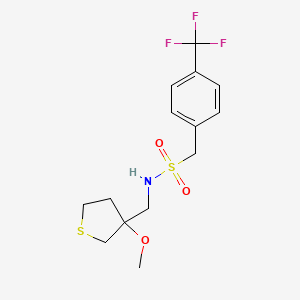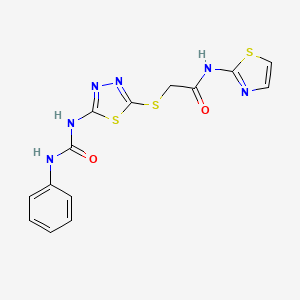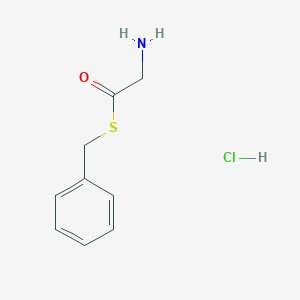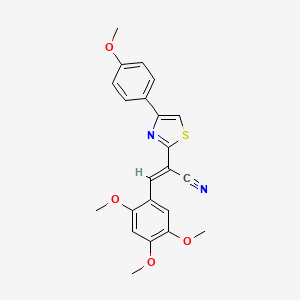
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, also known as MTAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A foundational aspect of the scientific applications of this compound involves its synthesis and structural elucidation. Researchers have synthesized variants and isomers to explore their crystal structures, showcasing the compound's utility in constructing bioactive heterocycles. For example, Kavitha et al. (2006) synthesized a related compound by base-catalyzed reaction, highlighting its crystalline structure which exhibits both inter and intramolecular hydrogen bonds, indicative of potential bioactivity (Kavitha et al., 2006). Similarly, Shinkre et al. (2008) detailed the synthesis of the E isomer and presented X-ray crystal structures of both E and Z isomers, contributing to the understanding of isomeric impact on physical properties (Shinkre et al., 2008).
Polymerization and Material Science
The compound's application extends to polymerization processes and material science, where its derivatives serve as monomers or initiators in polymer synthesis. Raynaud et al. (2011) explored unsaturated N-heterocyclic carbenes for sequential group transfer polymerization, including acrylonitrile derivatives, to produce block copolymers at room temperature, demonstrating the versatility of acrylonitrile derivatives in polymer chemistry (Raynaud et al., 2011).
Antimicrobial and Cytotoxic Activities
Another significant area of research is the investigation into the compound's derivatives for antimicrobial and cytotoxic activities. For instance, Sa̧czewski et al. (2004) tested acrylonitriles substituted with triazoles or benzimidazoles for in vitro cytotoxic potency against various cancer cell lines, revealing structure-activity relationships crucial for developing potential cancer therapies (Sa̧czewski et al., 2004).
Optical and Electronic Applications
The compound's derivatives also find applications in optical and electronic fields. Ouyang et al. (2016) synthesized a diphenylacrylonitrile derivative exhibiting aggregation-enhanced emission effects, highlighting its potential in optoelectronic devices and mechano-fluorochromic materials (Ouyang et al., 2016).
Propiedades
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-25-17-7-5-14(6-8-17)18-13-29-22(24-18)16(12-23)9-15-10-20(27-3)21(28-4)11-19(15)26-2/h5-11,13H,1-4H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXHAIVKFBLQAZ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3OC)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2714100.png)
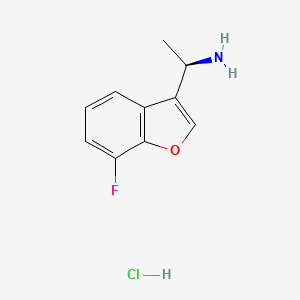
![2-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B2714105.png)
![1-(4-Methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2714106.png)
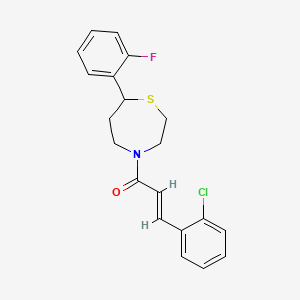
![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride](/img/structure/B2714109.png)



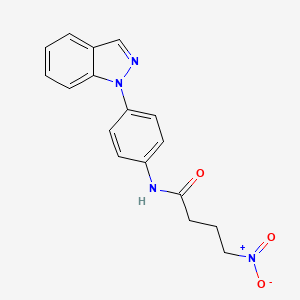
![3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2714115.png)
